Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 1-(4-bromophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 1-(4-methylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
82636-14-4 |
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Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8-16-14(21-2)17(12(11)18)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
LXOJNBARICVPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N(C1=O)C2=CC=C(C=C2)F)SC |
Origin of Product |
United States |
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